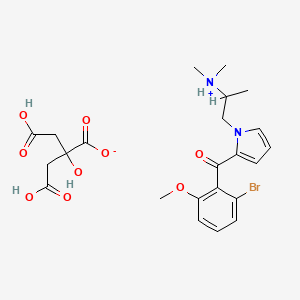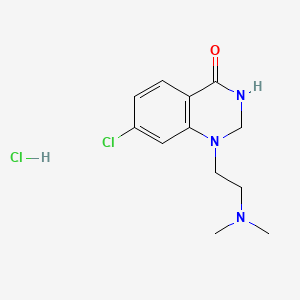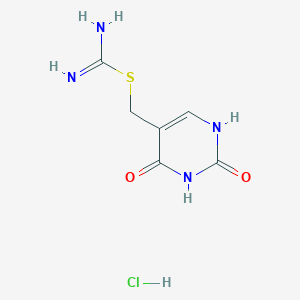
(2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride is a compound with significant interest in the field of synthetic chemistry. It is known for its unique structure that includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound has a molecular formula of C5H7ClN4O2S and a molecular weight of 222.65 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride typically involves the reaction of 2,4-dioxo-1H-pyrimidine-5-carbaldehyde with thiourea in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in various industrial applications .
Mecanismo De Acción
The mechanism of action of (2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) carbamimidothioate;hydrochloride
- carbamimidothioic acid (1,3-dioxo-2-isoindolyl)methyl ester;hydrochloride
- benzhydryl carbamimidothioate;hydrochloride
Uniqueness
What sets (2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride apart from similar compounds is its specific structure that allows for unique interactions with enzymes and other biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
4905-70-8 |
|---|---|
Fórmula molecular |
C6H9ClN4O2S |
Peso molecular |
236.68 g/mol |
Nombre IUPAC |
(2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C6H8N4O2S.ClH/c7-5(8)13-2-3-1-9-6(12)10-4(3)11;/h1H,2H2,(H3,7,8)(H2,9,10,11,12);1H |
Clave InChI |
ZRTPHNZNFSAZST-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)CSC(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



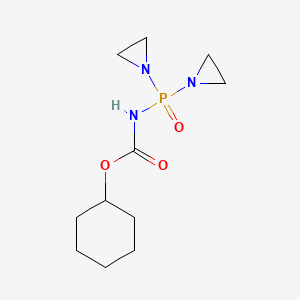
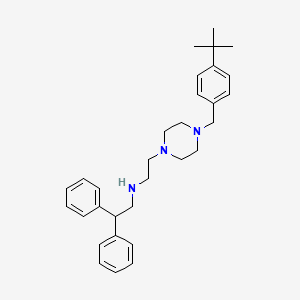
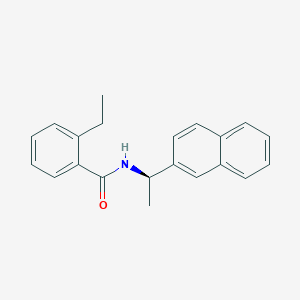
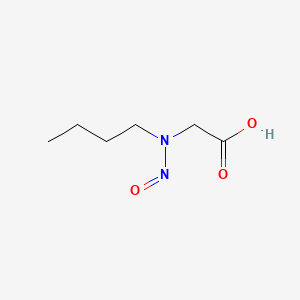
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol](/img/structure/B15344956.png)
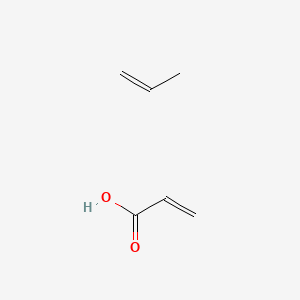
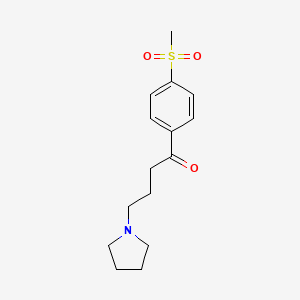
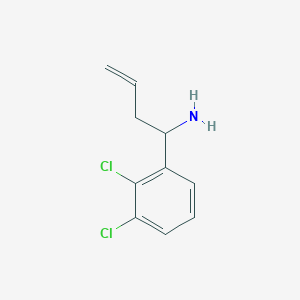
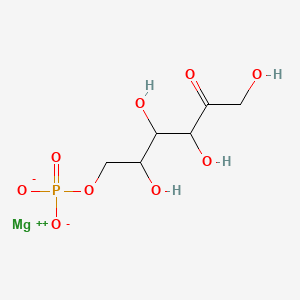

![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester](/img/structure/B15344988.png)
